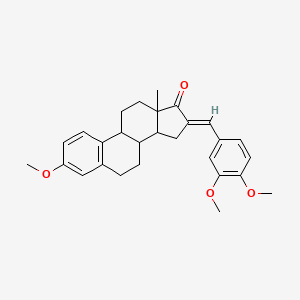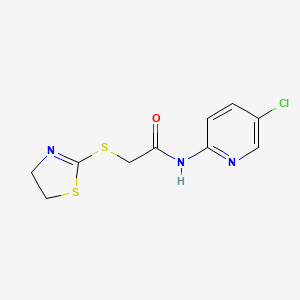![molecular formula C18H12N2O2S B5549470 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide" belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Its structure suggests it might interact with biological targets through various mechanisms of action, including enzyme inhibition and receptor modulation.
Synthesis Analysis
The synthesis of similar thiophene carboxamide derivatives typically involves multi-step organic reactions, including amide coupling, nucleophilic substitution, and cyclization processes. For instance, compounds with related structures have been synthesized through modifications at both the amide and the aromatic domains to investigate structure-activity relationships (Ramesh Mudududdla et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to "N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide" has been elucidated using spectral analysis and X-ray diffraction studies. These studies reveal detailed information about the molecular geometry, bond lengths, and angles, facilitating the understanding of their interaction with biological targets (P. Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of thiophene carboxamide derivatives can be attributed to functional groups like the amide and the aromatic rings. These groups can undergo various chemical reactions, including hydrolysis, oxidation, and further functionalization, which can modify the compound's biological activity (Junke Wang et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in drug development. Studies on similar compounds provide insights into how these properties can be optimized for better bioavailability and stability (K. N. Subbulakshmi et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are determined by the compound's functional groups and molecular structure. These properties are essential for the compound's biological activity and pharmacokinetics (R. W. Sabnis, D. W. Rangnekar, 1990).
科学的研究の応用
Supramolecular Chemistry and Nanotechnology
Benzoxazole derivatives, including benzene-1,3,5-tricarboxamides (BTAs), are pivotal in supramolecular chemistry and nanotechnology. These compounds are renowned for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their multivalent nature drives applications in polymer processing and biomedical fields, suggesting a promising future for BTAs in commercial applications ranging from nanotechnology to advanced material science (Cantekin, de Greef, & Palmans, 2012).
Advanced Material Science
In the realm of material science, benzoxazole derivatives have shown remarkable properties. For instance, the microwave-assisted synthesis of benzoxazoles highlights their importance in medicinal chemistry due to significant pharmacological activities and in material science due to their valuable properties. This synthesis technique enhances diversity and expedites research in modern chemistry, emphasizing the role of benzoxazole systems in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Plant Defence Metabolites
Benzoxazinoids, including benzoxazole derivatives, are specialized metabolites produced by certain plants and have been investigated for their antimicrobial potential. Although natural benzoxazinoids may lack potency as direct antimicrobial agents, the 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives based on this structure have shown potent activity against pathogenic fungi and bacteria, suggesting their utility in developing novel antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Environmental and Analytical Chemistry
The study of benzoxazole derivatives extends into environmental and analytical chemistry, where they serve as biomarkers for assessing exposure to various substances, including carcinogens. For example, human urinary carcinogen metabolites provide crucial data on tobacco and cancer, highlighting the role of benzoxazole derivatives in environmental health sciences. Such studies are essential for understanding carcinogen exposure and metabolism in humans, contributing to public health research (Hecht, 2002).
Safety and Hazards
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-6-3-11-23-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)22-18/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCDTHCAZBVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)
![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)
![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B5549419.png)
![methyl 4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5549432.png)
![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5549446.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)
![2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5549458.png)
![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)
![1'-benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5549467.png)